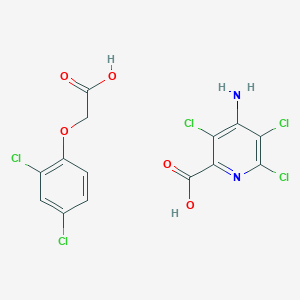

4-Amino-3,5,6-trichloro-pyridine-2-carboxylic acid; 2-(2,4-dichlorophenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

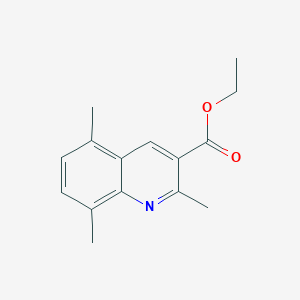

4-Amino-3,5,6-trichloro-pyridine-2-carboxylic acid; 2-(2,4-dichlorophenoxy)acetic acid, commonly known as Picloram, is a synthetic herbicide that has been widely used in agriculture and forestry for weed control. Picloram is a member of the pyridinecarboxylic acid family of herbicides, which are known for their systemic activity and long-lasting effects.

Mécanisme D'action

Picloram works by inhibiting the growth of plants. It is absorbed by the leaves and roots of the plant and is transported throughout the plant. Once inside the plant, Picloram disrupts the normal growth processes by interfering with the production of certain proteins and enzymes. This results in the death of the plant.

Effets Biochimiques Et Physiologiques

Picloram has been shown to have a wide range of biochemical and physiological effects on plants. It has been found to inhibit the production of certain amino acids and enzymes, as well as to disrupt the normal functioning of plant hormones. Picloram has also been shown to affect the photosynthetic process in plants, leading to a reduction in the plant's ability to produce energy.

Avantages Et Limitations Des Expériences En Laboratoire

Picloram has several advantages for use in lab experiments. It is a potent herbicide that can be used at low concentrations, making it cost-effective. It is also highly specific in its action, meaning that it only affects certain types of plants, making it useful for studying plant physiology and biochemistry. However, Picloram has some limitations for lab experiments. It can be toxic to some plant species, making it unsuitable for use in experiments involving those plants. Additionally, it may have unintended effects on non-target organisms, such as insects and microorganisms, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on Picloram. One area of research is the development of new formulations of Picloram that are more effective and less harmful to non-target organisms. Another area of research is the study of the environmental impact of Picloram, including its persistence in soil and water and its potential for bioaccumulation. Finally, the use of Picloram as a tool for studying plant physiology and biochemistry could be expanded, with new experiments designed to elucidate the mechanisms of its action and its effects on different plant species.

Méthodes De Synthèse

Picloram can be synthesized by reacting 2,4,5-trichloropyridine with sodium cyanide and then reacting the resulting compound with chloroacetic acid. The final product is obtained by reacting the intermediate compound with 2,4-dichlorophenol. This synthesis method was first reported in 1961 and has been widely used since then.

Applications De Recherche Scientifique

Picloram has been extensively studied for its herbicidal properties and its environmental impact. It has been used to control weeds in crops such as corn, soybeans, and wheat, as well as in pastures and rangelands. Picloram has also been used in forestry to control unwanted vegetation in forests and along roadsides.

Propriétés

Numéro CAS |

101239-75-2 |

|---|---|

Nom du produit |

4-Amino-3,5,6-trichloro-pyridine-2-carboxylic acid; 2-(2,4-dichlorophenoxy)acetic acid |

Formule moléculaire |

C14H9Cl5N2O5 |

Poids moléculaire |

462.5 g/mol |

Nom IUPAC |

4-amino-3,5,6-trichloropyridine-2-carboxylic acid;2-(2,4-dichlorophenoxy)acetic acid |

InChI |

InChI=1S/C8H6Cl2O3.C6H3Cl3N2O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;7-1-3(10)2(8)5(9)11-4(1)6(12)13/h1-3H,4H2,(H,11,12);(H2,10,11)(H,12,13) |

Clé InChI |

GZKKKPGIVMAHQK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N |

Synonymes |

sangor sangor, potassium salt Tordon 202c |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)

![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)

![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)